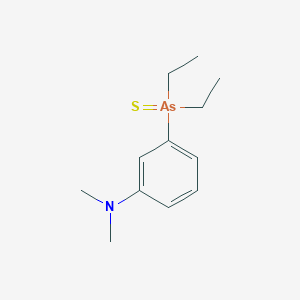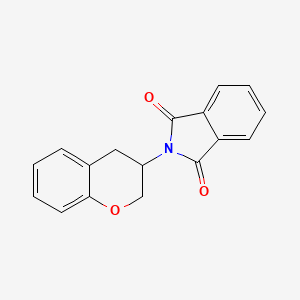![molecular formula C17H12FN3O4S B14578782 N-[4-(4-Fluorophenyl)-5-(3-nitrophenoxy)-1,3-thiazol-2-yl]acetamide CAS No. 61384-05-2](/img/structure/B14578782.png)
N-[4-(4-Fluorophenyl)-5-(3-nitrophenoxy)-1,3-thiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-Fluorophenyl)-5-(3-nitrophenoxy)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a fluorophenyl group, and a nitrophenoxy group. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Fluorophenyl)-5-(3-nitrophenoxy)-1,3-thiazol-2-yl]acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the thiazole intermediate.
Attachment of the Nitrophenoxy Group: The nitrophenoxy group is attached via an etherification reaction, where a nitrophenol derivative reacts with the thiazole-fluorophenyl intermediate.
Acetylation: The final step involves acetylation of the thiazole derivative to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-Fluorophenyl)-5-(3-nitrophenoxy)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic aromatic substitution can be facilitated by strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
N-[4-(4-Fluorophenyl)-5-(3-nitrophenoxy)-1,3-thiazol-2-yl]acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiparasitic agent.
Medicine: Studied for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(4-Fluorophenyl)-5-(3-nitrophenoxy)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in microbial or cancer cell metabolism.
Pathways: It may interfere with DNA replication, protein synthesis, or cell signaling pathways, leading to the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-Bromophenyl)-5-(3-nitrophenoxy)-1,3-thiazol-2-yl]acetamide
- N-[4-(4-Methoxyphenyl)-5-(3-nitrophenoxy)-1,3-thiazol-2-yl]acetamide
Uniqueness
N-[4-(4-Fluorophenyl)-5-(3-nitrophenoxy)-1,3-thiazol-2-yl]acetamide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to its bromophenyl and methoxyphenyl analogs. The fluorine atom’s electronegativity can influence the compound’s reactivity and interaction with biological targets.
Properties
CAS No. |
61384-05-2 |
|---|---|
Molecular Formula |
C17H12FN3O4S |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-[4-(4-fluorophenyl)-5-(3-nitrophenoxy)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C17H12FN3O4S/c1-10(22)19-17-20-15(11-5-7-12(18)8-6-11)16(26-17)25-14-4-2-3-13(9-14)21(23)24/h2-9H,1H3,(H,19,20,22) |
InChI Key |
VCXYXUPMOJDUKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=C(S1)OC2=CC=CC(=C2)[N+](=O)[O-])C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Heptyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14578705.png)

![N-Butyl-N-[(4-methylbenzene-1-sulfonyl)methyl]acetamide](/img/structure/B14578733.png)

![2-[2-(Ethylsulfanyl)ethenyl]-3-methyl-1,3-benzoxazol-3-ium iodide](/img/structure/B14578747.png)

![1,3,4-Trimethyl-1-[(methylsulfanyl)methyl]-1H-phosphol-1-ium iodide](/img/structure/B14578753.png)







